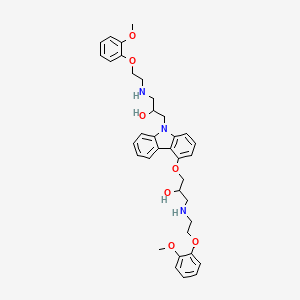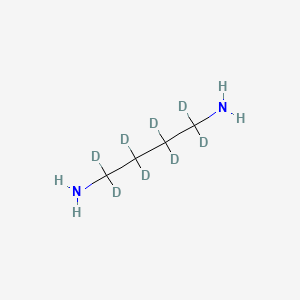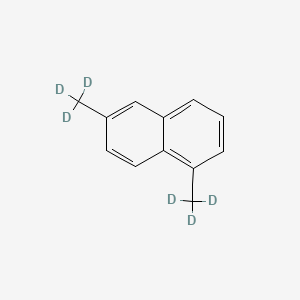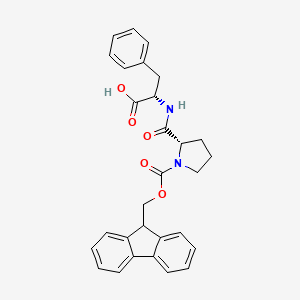
10-Deacetyl-7,10,13-trimethyl Baccatin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
10-Deacetyl-7,10,13-trimethyl Baccatin III is a derivative of 10-Deacetyl Baccatin III . It is used in the synthesis of paclitaxel and other anti-cancer molecules .
Synthesis Analysis
10-Deacetyl-7,10,13-trimethyl Baccatin III is used in the synthesis of paclitaxel and other anti-cancer molecules .Molecular Structure Analysis
The IUPAC name of 10-Deacetyl-7,10,13-trimethyl Baccatin III is (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca(3,4)benz(1,2-b)oxet-5-one .Chemical Reactions Analysis
10-Deacetylbaccatin III is a precursor to the anti-cancer drug docetaxel (Taxotere). 10-deacetylbaccatin III 10-O-acetyltransferase converts 10-deacetylbaccatin to baccatin III .Physical And Chemical Properties Analysis
The chemical formula of 10-Deacetyl-7,10,13-trimethyl Baccatin III is C29H36O10. It has a molar mass of 544.59 g/mol. It appears as a colorless solid. It is insoluble in water but soluble in methanol .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 10-Deacetyl-7,10,13-trimethyl Baccatin III involves the conversion of a starting material into intermediate compounds, followed by several reactions to form the final product.", "Starting Materials": ["10-Deacetyl Baccatin III", "Methyl iodide", "Sodium hydride", "Methanol", "Acetic anhydride", "Pyridine", "Boron trifluoride etherate", "Methanesulfonic acid", "Triethylamine"], "Reaction": ["Step 1: React 10-Deacetyl Baccatin III with methyl iodide and sodium hydride in methanol to form 10-Deacetyl-7-methyl Baccatin III.", "Step 2: React 10-Deacetyl-7-methyl Baccatin III with acetic anhydride and pyridine to form 10-Deacetyl-7-acetoxy-7-methyl Baccatin III.", "Step 3: React 10-Deacetyl-7-acetoxy-7-methyl Baccatin III with boron trifluoride etherate in methanol to form 10-Deacetyl-7-acetoxy-7-methyl-10-borono Baccatin III.", "Step 4: React 10-Deacetyl-7-acetoxy-7-methyl-10-borono Baccatin III with methanesulfonic acid and triethylamine to form 10-Deacetyl-7,10-diacetoxy-7-methyl Baccatin III.", "Step 5: React 10-Deacetyl-7,10-diacetoxy-7-methyl Baccatin III with methyl iodide and sodium hydride in methanol to form 10-Deacetyl-7,10-diacetoxy-7,10-dimethyl Baccatin III.", "Step 6: React 10-Deacetyl-7,10-diacetoxy-7,10-dimethyl Baccatin III with methanesulfonic acid and triethylamine to form 10-Deacetyl-7,10,13-triacetoxy-7,10-dimethyl Baccatin III.", "Step 7: React 10-Deacetyl-7,10,13-triacetoxy-7,10-dimethyl Baccatin III with methanesulfonic acid and triethylamine to form 10-Deacetyl-7,10,13-trimethyl Baccatin III."] } | |
CAS-Nummer |
1584118-06-8 |
Produktname |
10-Deacetyl-7,10,13-trimethyl Baccatin III |
Molekularformel |
C32H42O10 |
Molekulargewicht |
586.678 |
InChI |
InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32+/m0/s1 |
InChI-Schlüssel |
BTELCIXZLACDFF-JEODMRCNSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Synonyme |
Trimethoxy 10-DAB III |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








